

Icenticaftor's Efficacy in Class III & IV CFTR Mutations: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **Icenticaftor** across different Class III and IV Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutations. Data is presented in a structured format to facilitate objective comparison with the established CFTR potentiator, Ivacaftor. Detailed experimental methodologies for key cited experiments are also included to support further research and development.

I. Comparative Efficacy Data

The following tables summarize the available clinical trial data for **Icenticaftor** and Ivacaftor in patients with Class III and IV CFTR mutations.

Table 1: Icenticaftor Efficacy in Class III and IV CFTR Mutations

Data from the NCT02190604 clinical trial, a randomized, double-blind, placebo-controlled study, demonstrated the efficacy of **Icenticaftor** in a cohort of patients with Class III and IV CFTR mutations. The study included 2 patients with the Class III mutation S549N and 22 patients with various Class IV mutations. The specific Class IV mutations included in the trial have not been publicly disclosed. The data below represents the pooled results for these 24 patients.[1][2]



Endpoint	Mean Change from Baseline (Icenticaftor 450 mg bid)	Placebo
% predicted FEV1	+6.46%	-
Lung Clearance Index (LCI _{2.5})	-1.13 points	-
Sweat Chloride	-8.36 mmol/L	-

FEV₁: Forced Expiratory Volume in 1 second; LCl_{2.5}: Lung Clearance Index at 2.5% of tracer gas concentration.

Table 2: Ivacaftor Efficacy in Class III (Gating) CFTR Mutations

Ivacaftor is an established CFTR potentiator with proven efficacy in various Class III mutations. The following table summarizes key findings from clinical trials in patients with the G551D mutation and other non-G551D gating mutations.

Mutation	Endpoint	Mean Change from Baseline (Ivacaftor 150 mg bid)	Reference
G551D	% predicted FEV1	+10.6% to +12.5%	[3]
Sweat Chloride	-48.1 mmol/L	[4]	
Non-G551D Gating Mutations	% predicted FEV1	+8.3%	[5]
Sweat Chloride	-48.6 to -53.5 mEq/L		

Table 3: Ivacaftor Efficacy in Class IV (Conductance) CFTR Mutations

The efficacy of Ivacaftor has also been demonstrated in the Class IV mutation, R117H.



Mutation	Endpoint	Mean Change from Baseline (Ivacaftor 150 mg bid)	Reference
R117H	% predicted FEV1 (adults ≥18 years)	+5.0 percentage points	
Sweat Chloride	-24.0 mmol/L		-

II. Experimental ProtocolsA. Ussing Chamber Assay for CFTR Function

This in vitro technique is used to measure ion transport across epithelial tissues, providing a direct assessment of CFTR function.

- Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable supports to form a polarized monolayer.
- Chamber Setup: The cell culture inserts are mounted in an Ussing chamber, which separates
 the apical and basolateral sides of the epithelium. Both sides are bathed in a physiological
 salt solution.
- Short-Circuit Current (Isc) Measurement: A voltage clamp is used to maintain the transepithelial voltage at 0 mV, and the resulting current (Isc) is measured. This current is a direct measure of net ion transport.
- Pharmacological Stimulation and Inhibition:
 - Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC), thus isolating chloride transport.
 - Forskolin: A cAMP agonist, is added to stimulate CFTR activity through PKA-mediated phosphorylation.
 - CFTR Potentiator (**Icenticaftor** or Ivacaftor): Added to assess its effect on CFTR channel gating and chloride secretion.



- CFTR Inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is indeed CFTR-dependent.
- Data Analysis: The change in Isc (ΔIsc) in response to the potentiator is calculated to quantify the extent of CFTR function restoration.

B. Western Blot for CFTR Protein Maturation

This technique is used to assess the processing and trafficking of the CFTR protein to the cell membrane.

- Cell Lysis: HBE cells are lysed to release total cellular proteins.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific to the CFTR protein.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.
- Detection: The signal is visualized using a chemiluminescent substrate. The CFTR protein appears as two bands: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, fully glycosylated, ~170 kDa). The intensity of Band C is indicative of the amount of functional CFTR at the cell surface.

C. Sweat Chloride Test



The sweat test is the gold standard for diagnosing CF and is used in clinical trials to assess the in vivo activity of CFTR modulators.

- Pilocarpine Iontophoresis: A small amount of pilocarpine, a sweat-inducing medication, is applied to a small area of the skin (usually the forearm). A weak electrical current is used to deliver the medication into the skin.
- Sweat Collection: Sweat is collected for 30 minutes using a specialized collection device (e.g., Macroduct®).
- Chloride Measurement: The chloride concentration in the collected sweat is measured using a chloridometer or by coulometry.
- Interpretation: Sweat chloride levels are interpreted as follows: ≤ 29 mmol/L (normal), 30-59 mmol/L (intermediate), and ≥ 60 mmol/L (indicative of CF).

D. Lung Clearance Index (LCI) Measurement

LCI is a sensitive measure of ventilation inhomogeneity, particularly in the small airways, and is often used as a primary or secondary endpoint in CF clinical trials.

- Multiple Breath Washout (MBW): The patient breathes tidally through a mouthpiece connected to a device that delivers a tracer gas (e.g., sulfur hexafluoride, SF₆, or endogenous nitrogen, N₂).
- Wash-in Phase: The patient breathes the tracer gas mixture until its concentration in the lungs reaches equilibrium.
- Washout Phase: The patient then breathes room air, and the concentration of the tracer gas
 in the exhaled breath is continuously measured until it drops to 1/40th of the starting
 concentration.
- Calculation: LCI is calculated as the cumulative exhaled volume during the washout phase divided by the functional residual capacity (FRC). A higher LCI value indicates greater ventilation inhomogeneity.

III. Signaling Pathways and Experimental Workflows



CFTR Channel Gating and Potentiation

The following diagram illustrates the basic mechanism of CFTR channel activation and how potentiators like **Icenticaftor** and Ivacaftor enhance its function.

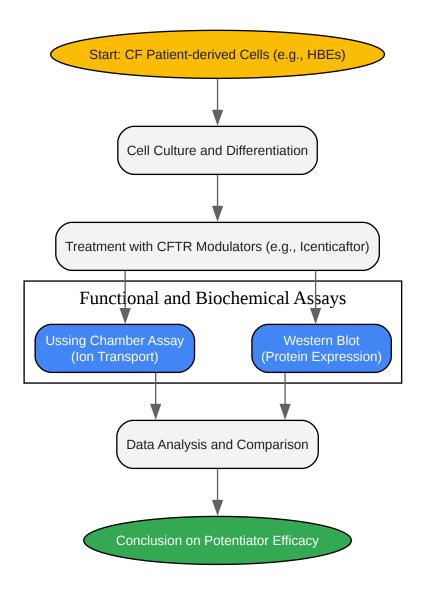
CFTR channel activation and potentiation mechanism.

The CFTR channel requires phosphorylation by Protein Kinase A (PKA) and the binding and hydrolysis of ATP to open and allow the passage of chloride ions. Potentiators are thought to bind directly to the CFTR protein, stabilizing the open-channel conformation and thereby increasing the probability of the channel being open and enhancing chloride transport.

Experimental Workflow for Assessing Potentiator Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CFTR potentiator.





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